Methyl 2-(azidomethyl)furan-3-carboxylate
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Overview
Description
Methyl 2-(azidomethyl)furan-3-carboxylate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of an azidomethyl group attached to the furan ring, which imparts unique chemical properties to the molecule
Mechanism of Action
Target of Action
Methyl 2-(azidomethyl)furan-3-carboxylate is a chemical compound that primarily targets the formation of new heterocyclic systems . It interacts with 2-cyanoacetamides to form a series of N-substituted 5-oxo-5,9-dihydro-4H-furo-[3,2-e][1,2,3]triazolo[1,5-a][1,3]diazepine-3-carboxamides .
Mode of Action
The compound undergoes a cascade cyclization with 2-cyanoacetamides . This process involves the interaction of the compound with its targets, leading to significant changes in their structure. The reaction takes place in the presence of 2 equivalents of potassium tert-butoxide .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the cascade cyclization process . This process leads to the formation of a new heterocyclic system . The resulting compounds are part of the furo[3,2-e][1,2,3]triazolo[1,5-a][1,3]diazepine family .
Result of Action
The result of the action of this compound is the formation of a series of N-substituted 5-oxo-5,9-dihydro-4H-furo-[3,2-e][1,2,3]triazolo[1,5-a][1,3]diazepine-3-carboxamides . These compounds are formed through a cascade cyclization process .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of 2 equivalents of potassium tert-butoxide . This substance facilitates the cascade cyclization process . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(azidomethyl)furan-3-carboxylate typically involves the azidation of a suitable precursor. One common method is the reaction of methyl 2-(bromomethyl)furan-3-carboxylate with sodium azide in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the bromine atom with the azide group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(azidomethyl)furan-3-carboxylate undergoes various chemical reactions, including:
Cyclization: The compound can undergo cyclization reactions to form heterocyclic structures.
Substitution: The azide group can participate in substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Potassium tert-butoxide: Used as a base in cyclization reactions.
Sodium azide: Employed for the azidation of precursors.
Solvents: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used solvents.
Major Products:
Heterocyclic Compounds: Cyclization reactions yield various heterocyclic structures, which are of interest in medicinal chemistry and materials science.
Scientific Research Applications
Methyl 2-(azidomethyl)furan-3-carboxylate has diverse applications in scientific research, including:
Drug Synthesis: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Photochemistry: The azide group can undergo photolysis to generate reactive intermediates, useful in photochemical studies.
Polymer Science: It can be used in the modification of polymers to introduce azide functionalities, which can further react to form cross-linked structures.
Comparison with Similar Compounds
Methyl 2-(bromomethyl)furan-3-carboxylate: A precursor used in the synthesis of methyl 2-(azidomethyl)furan-3-carboxylate.
Methyl 2-(hydroxymethyl)furan-3-carboxylate: Another furan derivative with a hydroxymethyl group instead of an azidomethyl group.
Uniqueness: this compound is unique due to the presence of the azide group, which imparts distinct reactivity compared to other furan derivatives. The azide group allows for the formation of triazoles through cycloaddition reactions, making it valuable in click chemistry and other synthetic applications.
Properties
IUPAC Name |
methyl 2-(azidomethyl)furan-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c1-12-7(11)5-2-3-13-6(5)4-9-10-8/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQPGQQPEWZEOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC=C1)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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